Cas no 38427-90-6 (tert-butyl N-(2-phenylethyl)carbamate)

tert-ブチル N-(2-フェニルエチル)カルバメートは、有機合成において重要な保護基として広く利用される化合物です。特に、アミン基の保護に適しており、酸性条件に対して高い安定性を示します。tert-ブチルオキシカルボニル(Boc)基を有しており、温和な条件下で脱保護が可能なため、ペプチド合成や医薬品中間体の製造において利便性が高いです。また、結晶性が良好で取り扱いやすく、高い純度で入手可能な点も特徴です。この化合物は、複雑な分子構築において選択的な反応を可能にするため、研究開発の場で重宝されています。

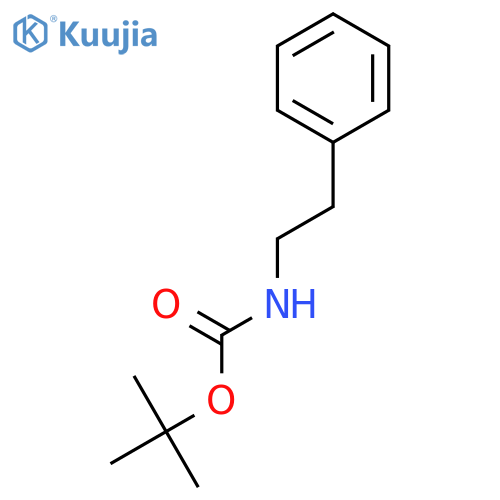

38427-90-6 structure

商品名:tert-butyl N-(2-phenylethyl)carbamate

tert-butyl N-(2-phenylethyl)carbamate 化学的及び物理的性質

名前と識別子

-

- Carbamic acid, (2-phenylethyl)-, 1,1-dimethylethyl ester

- N-Boc-phenethylamine

- tert-butyl N-(2-phenylethyl)carbamate

- Phenethyl-carbamic acid tert-butyl ester

- N-(t-butoxycarbonyl)-2-phenylethylamine

- E83173

- CCG-315252

- tert-butyl (2-phenylethyl)carbamate

- SCHEMBL572740

- N-t-butoxycarbonyl-2-phenyl-ethylamine

- 38427-90-6

- EN300-227053

- VUOOOFYYTHRGJI-UHFFFAOYSA-N

- AKOS003477183

- DB-343830

- tert-ButylN-(2-phenylethyl)carbamate

- N-BOC-2-phenylethylamine

- tert-butyl N-phenethylcarbamate

- STL256161

- Z1157670522

-

- MDL: MFCD02114802

- インチ: InChI=1S/C13H19NO2/c1-13(2,3)16-12(15)14-10-9-11-7-5-4-6-8-11/h4-8H,9-10H2,1-3H3,(H,14,15)

- InChIKey: VUOOOFYYTHRGJI-UHFFFAOYSA-N

- ほほえんだ: CC(C)(C)OC(=O)NCCC1=CC=CC=C1

計算された属性

- せいみつぶんしりょう: 221.14167

- どういたいしつりょう: 221.141578849g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 16

- 回転可能化学結合数: 5

- 複雑さ: 215

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.9

- トポロジー分子極性表面積: 38.3Ų

じっけんとくせい

- PSA: 38.33

tert-butyl N-(2-phenylethyl)carbamate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-227053-0.1g |

tert-butyl N-(2-phenylethyl)carbamate |

38427-90-6 | 95% | 0.1g |

$62.0 | 2024-06-20 | |

| Enamine | EN300-227053-0.25g |

tert-butyl N-(2-phenylethyl)carbamate |

38427-90-6 | 95% | 0.25g |

$88.0 | 2024-06-20 | |

| Enamine | EN300-227053-0.05g |

tert-butyl N-(2-phenylethyl)carbamate |

38427-90-6 | 95% | 0.05g |

$39.0 | 2024-06-20 | |

| 1PlusChem | 1P01ANSR-100mg |

tert-butyl N-(2-phenylethyl)carbamate |

38427-90-6 | 98% | 100mg |

$78.00 | 2024-05-03 | |

| 1PlusChem | 1P01ANSR-250mg |

tert-butyl N-(2-phenylethyl)carbamate |

38427-90-6 | 95% | 250mg |

$166.00 | 2023-12-17 | |

| 1PlusChem | 1P01ANSR-50mg |

tert-butyl N-(2-phenylethyl)carbamate |

38427-90-6 | 95% | 50mg |

$107.00 | 2023-12-17 | |

| Aaron | AR01AO13-5g |

TERT-BUTYL N-(2-PHENYLETHYL)CARBAMATE |

38427-90-6 | 95% | 5g |

$989.00 | 2025-02-09 | |

| 1PlusChem | 1P01ANSR-500mg |

tert-butyl N-(2-phenylethyl)carbamate |

38427-90-6 | 95% | 500mg |

$257.00 | 2023-12-17 | |

| Aaron | AR01AO13-500mg |

TERT-BUTYL N-(2-PHENYLETHYL)CARBAMATE |

38427-90-6 | 95% | 500mg |

$251.00 | 2025-02-09 | |

| 1PlusChem | 1P01ANSR-10g |

tert-butyl N-(2-phenylethyl)carbamate |

38427-90-6 | 95% | 10g |

$1348.00 | 2023-12-17 |

tert-butyl N-(2-phenylethyl)carbamate 関連文献

-

Ahmad Khoraamabadi-zad,Mohammad Azadmanesh,Roya Karamian,Mostafa Asadbegy,Maryam Akbari RSC Adv., 2014,4, 47721-47725

-

Ayako Oyane,Hiroko Araki,Yu Sogo,Atsuo Ito CrystEngComm, 2013,15, 4994-4997

-

Xiao-Fei Qiao,Jia-Cai Zhou,Jia-Wen Xiao,Ye-Fu Wang,Ling-Dong Sun,Chun-Hua Yan Nanoscale, 2012,4, 4611-4623

-

Laura Zepeda-Velazquez,Benjamin Macphail,Michael A. Brook Polym. Chem., 2016,7, 4458-4466

-

Debajyoti Das,Chandralina Patra Mater. Adv., 2021,2, 2055-2067

38427-90-6 (tert-butyl N-(2-phenylethyl)carbamate) 関連製品

- 64318-28-1(tert-butyl N-[2-(4-hydroxyphenyl)ethyl]carbamate)

- 6970-83-8(Ethyl phenethylcarbamate)

- 2160799-28-8((4,4-Dimethyloxolan-2-yl)methanethiol)

- 34582-33-7(1-(tert-Butyl) 5-methyl L-glutamate hydrochloride)

- 2138221-66-4(methyl 6-tert-butyl-2-chloro-5,6,7,8-tetrahydroquinoline-4-carboxylate)

- 607738-00-1(2-(4-(4-Fluorophenyl)-1H-pyrazol-3-yl)-6-methylpyridine)

- 2241337-84-6(Bemnifosbuvir hemisulfate)

- 136920-91-7(5-Amino-6-phenylpiperidin-2-one)

- 221087-47-4(N-(6-Bromopyridin-2-Yl)-2,2-Dimethylpropanamide)

- 1214349-99-1(2-Chloro-5-fluoro-3-(3-fluorophenyl)pyridine)

推奨される供給者

Hangzhou Runyan Pharmaceutical Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

上海帛亦医药科技有限公司

ゴールドメンバー

中国のサプライヤー

試薬

江苏科伦多食品配料有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Wuhan ChemNorm Biotech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Chong Da Prostaglandin Fine Chemicals Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬